Chromium lead molybdenum oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium lead molybdenum oxide is a chemical compound composed of lead, molybdenum, and chromium. It is known for its vibrant color and is often used as a pigment. The compound has the chemical formula Cr₂Mo₂O₁₁Pb₂ and a molecular mass of 886.300 g/mol . This compound is a member of the transition metal oxides class, which are inorganic compounds containing an oxygen atom bonded to a transition metal .

准备方法

Chromium lead molybdenum oxide can be synthesized using various methods. One common approach involves the reaction of lead nitrate with potassium dichromate in the presence of molybdenum precursors. This method results in the formation of lead molybdenum chromate with a monazite-type monoclinic structure . Another method involves the hydrothermal synthesis of lead chromate-based hybrid systems, where single-crystalline nanorods and nanowires are formed . Industrial production methods typically involve complexation strategies and solution casting techniques to achieve the desired structural and functional properties .

化学反应分析

Chromium lead molybdenum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. In hydroxide solution, lead molybdenum chromate can dissolve slowly, forming plumbite complexes . The compound can also react with chromates under acidic conditions to form lead chromate . Common reagents used in these reactions include sodium chromate, lead salts, and chromic acid . Major products formed from these reactions include chrome red, a red or orange powder made by the reaction of lead oxide and chromic acid .

科学研究应用

Pigment Applications

Chromium lead molybdenum oxide is primarily recognized for its vibrant color properties, making it a valuable pigment in various industries.

- Color Properties : The compound exhibits excellent stability and opacity, which makes it suitable for use in paints, plastics, and ceramics.

- Market Demand : The demand for high-performance pigments has led to increased interest in this compound as a substitute for traditional pigments that may pose environmental or health risks.

Table 1: Comparison of Pigment Properties

| Property | This compound | Traditional Pigments |

|---|---|---|

| Color Stability | Excellent | Variable |

| Opacity | High | Medium to High |

| Toxicity | Lower than lead chromates | Higher |

| Environmental Impact | Moderate | High |

Catalytic Applications

Recent studies have explored the catalytic properties of this compound in various chemical reactions.

- Catalytic Activity : Research has indicated that this compound can act as an effective catalyst for oxidation reactions, particularly in the degradation of organic dyes such as methylene blue when combined with hydrogen peroxide .

- Case Study : In a study published in the Journal of Materials and Environmental Sciences, researchers synthesized nanoparticles of chromium molybdate and tested their catalytic efficiency. The results demonstrated significant degradation rates of methylene blue dye, highlighting the potential for environmental applications .

Table 2: Catalytic Performance Data

| Catalyst Type | Reaction Type | Degradation Rate (%) |

|---|---|---|

| This compound | Oxidation of Methylene Blue | 85% |

| Traditional Catalysts (e.g., TiO2) | Oxidation of Methylene Blue | 60% |

Coatings and Tribological Applications

This compound is also utilized in coatings, particularly where wear resistance is critical.

- Tribological Behavior : Studies have shown that coatings containing this compound exhibit lower friction coefficients compared to those made solely from chromium oxide. This property is essential in reducing wear in mechanical components .

- Industrial Use : The compound's durability and resistance to corrosion make it suitable for applications in automotive and aerospace industries where performance under stress is necessary.

Table 3: Tribological Performance Comparison

| Coating Type | Friction Coefficient (μ) | Wear Rate (mm³/Nm) |

|---|---|---|

| This compound | 0.15 | 0.03 |

| Chromium Oxide Only | 0.25 | 0.05 |

作用机制

The mechanism of action of lead molybdenum chromate involves its interaction with various molecular targets and pathways. Lead, a component of the compound, mimics other biologically important metals such as zinc, calcium, and iron, competing as cofactors for many enzymatic reactions . This competitive inhibition can interfere with neurotransmitter release and other cellular processes . Molybdenum, another component, acts as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase, playing a crucial role in metabolic interactions .

相似化合物的比较

Chromium lead molybdenum oxide can be compared with other similar compounds such as lead chromate, lead molybdate, and molybdenum-lead chromate . While lead chromate is primarily used as a pigment, lead molybdenum chromate offers additional photochemical properties due to the presence of molybdenum . Lead molybdate, on the other hand, is known for its catalytic properties and is used in various industrial applications . The unique combination of lead, molybdenum, and chromium in lead molybdenum chromate provides it with distinct properties that are not found in other similar compounds.

属性

CAS 编号 |

12709-98-7 |

|---|---|

分子式 |

Cr2Mo2O11Pb2-12 |

分子量 |

886 g/mol |

IUPAC 名称 |

chromium(3+);lead(2+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |

InChI 键 |

UJSWIHIDDYYLJD-UHFFFAOYSA-N |

SMILES |

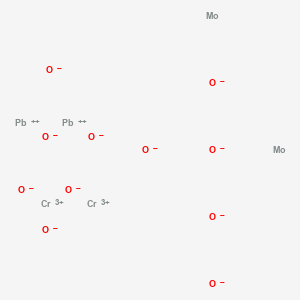

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

规范 SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

同义词 |

LEADMOLYBDENUMCHROMATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。